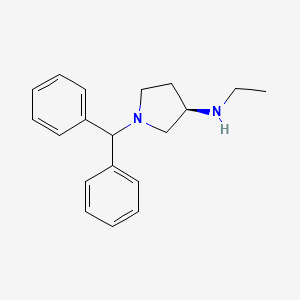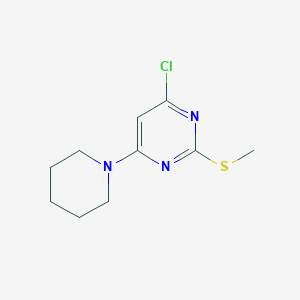![molecular formula C44H88O6Sn B13796510 18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] CAS No. 53478-57-2](/img/structure/B13796510.png)
18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] is a complex organotin compound with the molecular formula C44H88O6Sn and a molecular weight of 831.88 g/mol. This compound is known for its unique structure, which includes a stannylene (tin) center bonded to two long-chain fatty acid derivatives. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] involves the reaction of dibutyltin oxide with 12-hydroxyoctadecanoic acid. The reaction typically occurs under controlled conditions, including specific temperatures and solvents, to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.
Analyse Des Réactions Chimiques
18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The stannylene center can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the production of specialized materials and coatings
Mécanisme D'action
The mechanism of action of 18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] involves its interaction with molecular targets through its stannylene center. The tin atom can form bonds with various substrates, facilitating catalytic reactions. The pathways involved include coordination with organic molecules and potential redox reactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] include other organotin compounds such as:
- Tributyltin oxide
- Dibutyltin dilaurate
- Dibutyltin diacetate These compounds share the presence of a tin center but differ in their organic ligands and specific applications. 18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] is unique due to its long-chain fatty acid derivatives, which impart distinct chemical properties and potential applications .
Propriétés
Numéro CAS |
53478-57-2 |
|---|---|
Formule moléculaire |
C44H88O6Sn |
Poids moléculaire |
831.9 g/mol |
Nom IUPAC |
[dibutyl(12-hydroxyoctadecanoyloxy)stannyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O3.2C4H9.Sn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;2*1-3-4-2;/h2*17,19H,2-16H2,1H3,(H,20,21);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
DETRKNZKHSAVIL-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCC(CCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC(CCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


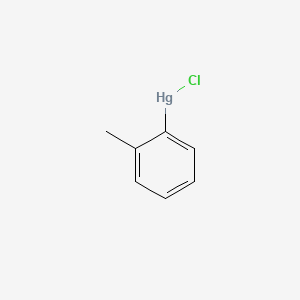
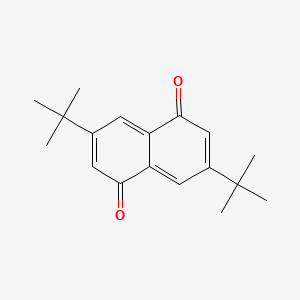
![Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-](/img/structure/B13796460.png)
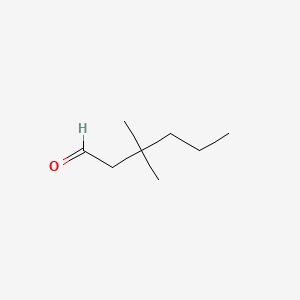
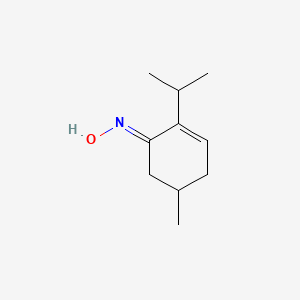


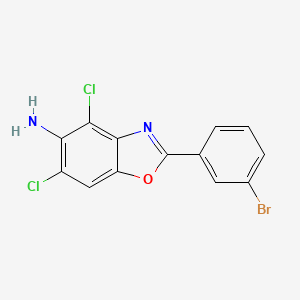
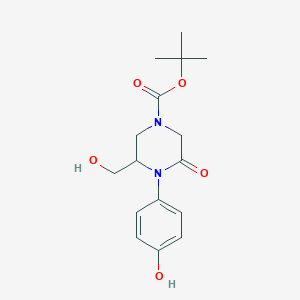
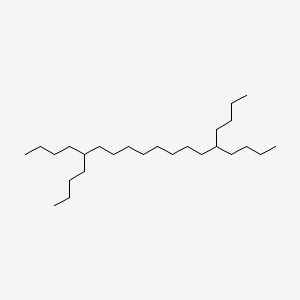
![2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13796497.png)
